
Ethanol, 2-(N-(2-chloroethyl)anilino)-, chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(N-(2-chloroethyl)anilino)-, chloroacetate is an organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes an ethanol backbone, a chloroethyl group, and an anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(N-(2-chloroethyl)anilino)-, chloroacetate typically involves the reaction of ethanol with 2-chloroethylamine and aniline in the presence of a chloroacetylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(N-(2-chloroethyl)anilino)-, chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride
Properties
CAS No. |
36455-67-1 |
|---|---|
Molecular Formula |
C12H15Cl2NO2 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
2-[N-(2-chloroethyl)anilino]ethyl 2-chloroacetate |
InChI |
InChI=1S/C12H15Cl2NO2/c13-6-7-15(8-9-17-12(16)10-14)11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
KNJBXNOCIUEZEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCOC(=O)CCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



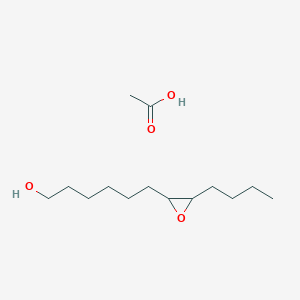
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
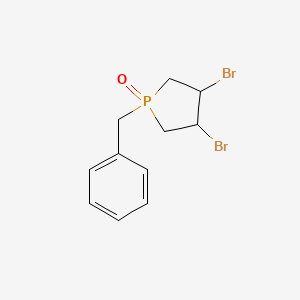
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
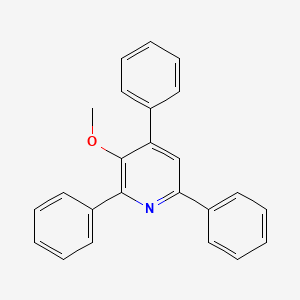
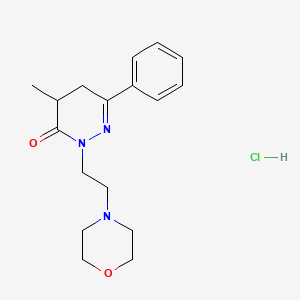
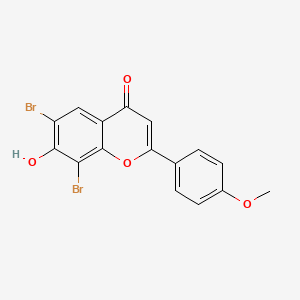

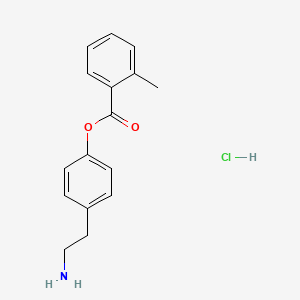
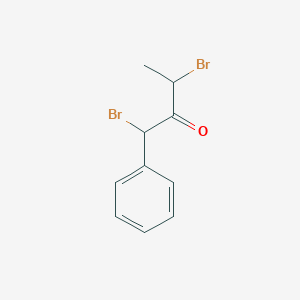

![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)

